
1-Butanone, 1-(2-chloro-3-ethyl-6-quinolinyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE is a synthetic organic compound with the molecular formula C16H18ClNO and a molecular weight of 275.77 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Chlorination and Alkylation: The quinoline core is then chlorinated at the 2-position using reagents like phosphorus oxychloride (POCl3). The ethyl group is introduced at the 3-position through Friedel-Crafts alkylation using ethyl chloride and aluminum chloride (AlCl3).
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) to form the corresponding alcohol.
Substitution: The chlorine atom at the 2-position can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, PCC
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products
Oxidation: Quinoline N-oxides
Reduction: 1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-OL
Substitution: 2-substituted quinoline derivatives
Applications De Recherche Scientifique
1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and receptors, leading to inhibition of DNA replication, enzyme activity, or receptor signaling.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-OL: A closely related compound with a hydroxyl group instead of a ketone.
2-CHLORO-3-ETHYLQUINOLINE: Lacks the butanone moiety but shares the quinoline core structure.
3-ETHYLQUINOLINE: Similar quinoline core but without the chlorine and butanone groups.
Uniqueness
1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a chlorinated and alkylated side chain makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
409340-62-1 |
|---|---|
Formule moléculaire |
C16H18ClNO |
Poids moléculaire |
275.77 g/mol |
Nom IUPAC |
1-(2-chloro-3-ethylquinolin-6-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C16H18ClNO/c1-4-11-8-13-9-12(15(19)7-10(2)3)5-6-14(13)18-16(11)17/h5-6,8-10H,4,7H2,1-3H3 |
Clé InChI |
ORAWYVVFXHNMJS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C2C=CC(=CC2=C1)C(=O)CC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


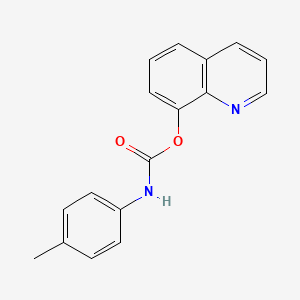
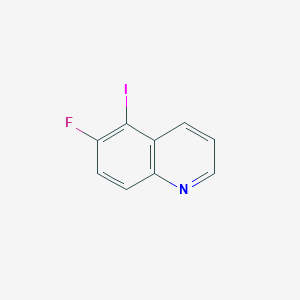
![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)
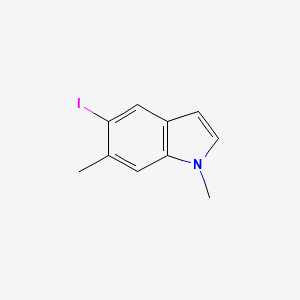
![1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B15064602.png)
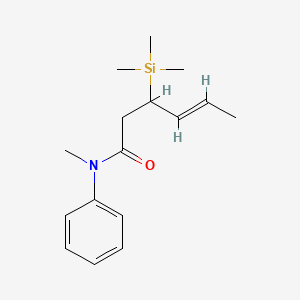
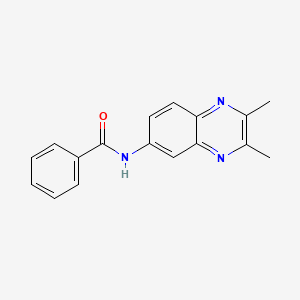
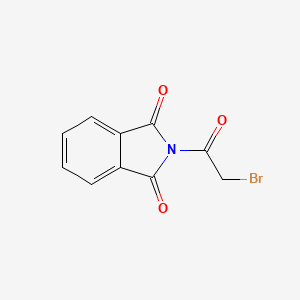
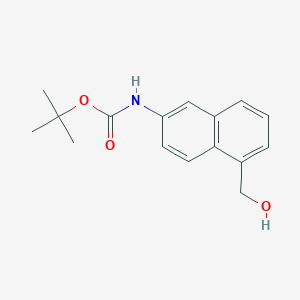

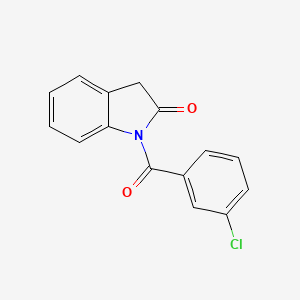

![3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid](/img/structure/B15064663.png)

